(S)-2-sec-butylphenol
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Overview
Description
(S)-2-sec-butylphenol is an organic compound characterized by a phenolic structure with a secondary butyl group attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-sec-butylphenol typically involves the alkylation of phenol with a suitable butylating agent. One common method is the Friedel-Crafts alkylation, where phenol reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques can enhance the enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Sec-butylcyclohexanol or sec-butylbenzene.
Substitution: Halogenated derivatives like 2-sec-butyl-4-bromophenol.
Scientific Research Applications
(S)-2-sec-butylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which (S)-2-sec-butylphenol exerts its effects involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Comparison with Similar Compounds
2-sec-butylphenol: The racemic mixture of (S)- and ®-enantiomers.
2-tert-butylphenol: A compound with a tertiary butyl group instead of a secondary butyl group.
4-sec-butylphenol: A compound with the butyl group attached to the fourth carbon of the benzene ring.
Uniqueness: (S)-2-sec-butylphenol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. The presence of the (S)-enantiomer can result in different biological activities compared to the racemic mixture or other positional isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2S)-butan-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPWHGISWUQOI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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